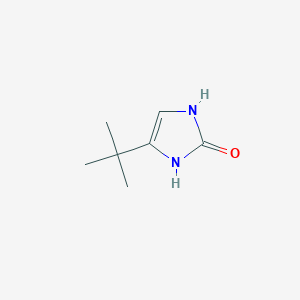

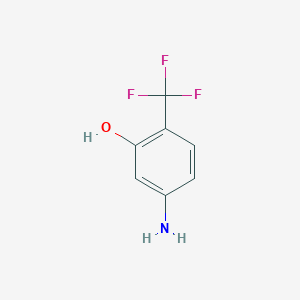

![molecular formula C11H15NO2S B1285472 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone CAS No. 924852-23-3](/img/structure/B1285472.png)

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

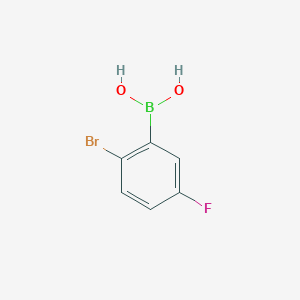

The synthesis of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone involves a palladium(II) acetate-catalyzed reaction using a novel triazene synthon, 1-{4-((E)-morpholin-4-yldiazenyl)phenyl}ethanone. This process is part of the broader effort to create compounds that exhibit photophysical properties, as demonstrated by the synthesis and characterization of 4,4′-diacetylstilbene polymorphs . Another related compound, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, was synthesized through a multi-step process involving rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . These methods highlight the versatility of morpholine-based compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related morpholine compounds has been elucidated using various analytical techniques. For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione was determined to crystallize in the monoclinic space group, with specific bond angles and dihedral angles between the benzothiazole and morpholine planes. The morpholine ring in this structure adopts a chair conformation, which is a common feature in morpholine derivatives . These structural analyses are crucial for understanding the conformation and potential reactivity of the morpholine moiety in various chemical contexts.

Chemical Reactions Analysis

Morpholine derivatives are known to participate in a variety of chemical reactions due to their versatile structure. The synthesis of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone likely involves reactions that take advantage of the nucleophilic character of the morpholine nitrogen and the electrophilic properties of other functional groups present in the molecule. The synthesis of related compounds, such as 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, involves rearrangement and nucleophilic substitution, which are common reactions in the chemistry of morpholine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be quite diverse. For example, the compound 1-{4-((E)-morpholin-4-yldiazenyl)phenyl}ethanone exhibits photophysical properties with absorption spectra showing a π to π* transition and luminescence with emission maxima in the range of 400 - 500 nm. These properties are solvent-dependent and can show vibrational structure. At low temperatures, the emission spectrum broadens and becomes featureless, indicating changes in the electronic structure of the compound . The physical properties such as solubility, melting point, and crystallinity can also vary significantly among morpholine derivatives, as seen in the polymorphism of 4,4′-diacetylstilbene .

Propiedades

IUPAC Name |

1-[4-(morpholin-4-ylmethyl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-9(13)11-6-10(8-15-11)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWODBPZPSZMLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587922 |

Source

|

| Record name | 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone | |

CAS RN |

924852-23-3 |

Source

|

| Record name | 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)

![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)